Benzoyl caprolactam

Description

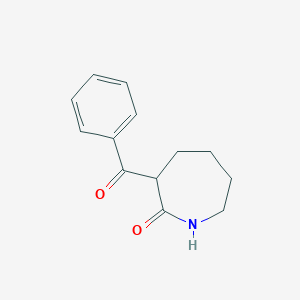

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

3-benzoylazepan-2-one |

InChI |

InChI=1S/C13H15NO2/c15-12(10-6-2-1-3-7-10)11-8-4-5-9-14-13(11)16/h1-3,6-7,11H,4-5,8-9H2,(H,14,16) |

InChI Key |

FAGGUIDTQQXDSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(=O)C(C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Benzoyl Caprolactam and Its Derivatives

Strategies for N-Benzoylation of ε-Caprolactam

The introduction of a benzoyl group onto the nitrogen atom of ε-caprolactam is typically achieved through nucleophilic acyl substitution, where the caprolactam nitrogen acts as the nucleophile. The efficiency of this process is heavily influenced by the choice of the benzoylating agent and the reaction conditions.

Acyl Halide-Mediated Benzoylation Processes

A prevalent and effective method for the synthesis of N-benzoyl-ε-caprolactam involves the use of benzoyl chloride. This reaction, a classic example of N-acylation, is often conducted under Schotten-Baumann conditions. byjus.comwikipedia.org In this process, ε-caprolactam reacts with benzoyl chloride in the presence of a base.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom of caprolactam on the carbonyl carbon of benzoyl chloride. chemistnotes.com A base, typically aqueous sodium hydroxide (B78521) or pyridine (B92270), is used to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion. byjus.comchemistnotes.com The use of a two-phase system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous base solution, is common. wikipedia.org The reactants and the product remain in the organic phase, while the acid byproduct is neutralized in the aqueous phase. wikipedia.org

Table 1: Acyl Halide-Mediated Synthesis of N-Benzoyl-ε-caprolactam

| Reactant 1 | Reactant 2 | Base | Solvent System | Key Features |

|---|---|---|---|---|

| ε-Caprolactam | Benzoyl Chloride | Aq. Sodium Hydroxide | Water/Organic (biphasic) | Classic Schotten-Baumann conditions; neutralizes HCl byproduct. byjus.comwikipedia.org |

Anhydride-Based Benzoylation Approaches

Benzoic anhydride (B1165640) serves as an alternative acylating agent to benzoyl chloride. While generally less reactive than the corresponding acyl halide, it offers the advantage of producing benzoic acid as a byproduct, which can be less problematic to handle than HCl. The reaction proceeds via a similar nucleophilic acyl substitution mechanism, where the caprolactam nitrogen attacks one of the carbonyl carbons of the anhydride.

This approach may require heating or the use of a catalyst to proceed at a practical rate. Basic catalysts can be employed to deprotonate the caprolactam, enhancing its nucleophilicity, or to activate the anhydride. The reaction between ε-caprolactam and phthalic anhydride, which results in the opening of the anhydride ring to form ϵ-phthalimidocaproic acid, demonstrates the viability of this pathway for cyclic anhydrides. A similar ring-opening followed by acylation occurs with benzoic anhydride.

Base-Catalyzed Acylation Techniques

Base catalysis is a cornerstone of N-benzoylation of caprolactam, regardless of the acylating agent. The choice of base can significantly influence the reaction's outcome and mechanism.

Aqueous Bases (e.g., NaOH): As used in the Schotten-Baumann reaction, aqueous bases are effective at neutralizing the acid byproduct. chemistnotes.com This method is robust and widely applicable. vedantu.com

Organic Bases (e.g., Pyridine, Triethylamine): These bases can also act as acid scavengers. Pyridine, in particular, can also function as a nucleophilic catalyst, forming a highly reactive N-benzoylpyridinium intermediate, which is then attacked by caprolactam.

Strong, Non-nucleophilic Bases (e.g., Sodium Hydride): For reactions under anhydrous conditions, strong bases like sodium hydride (NaH) can be used. researchgate.net In this method, the caprolactam is first deprotonated to form the sodium salt, sodium caprolactamate. This salt is a much stronger nucleophile than neutral caprolactam and reacts readily with the acylating agent (e.g., benzoyl chloride). This technique is particularly useful for achieving high yields and purity, as it avoids the presence of water.

Synthesis of Substituted Benzoyl Caprolactam Analogues

The synthesis of substituted this compound analogues allows for the fine-tuning of the activator's reactivity in polymerization processes. This is generally achieved by either functionalizing the aromatic ring of a pre-formed this compound or, more commonly, by using a substituted benzoylating agent from the outset.

Aromatic Ring Functionalization Strategies

Direct functionalization of the benzoyl ring in N-benzoyl-ε-caprolactam via electrophilic aromatic substitution is challenging. The N-acyl group is an electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic attack and directs incoming substituents to the meta position. youtube.com

A more synthetically viable and common approach is to employ substituted benzoyl chlorides or anhydrides in the initial acylation step. This allows for precise control over the position and nature of the substituent. For example, reacting ε-caprolactam with p-nitrobenzoyl chloride or p-methoxybenzoyl chloride under Schotten-Baumann conditions will yield the corresponding N-(p-nitrobenzoyl)-ε-caprolactam or N-(p-methoxybenzoyl)-ε-caprolactam.

Table 2: Synthesis of Substituted Benzoyl Caprolactams from Substituted Reagents

| ε-Caprolactam Reactant | Substituted Acylating Agent | Expected Product | Synthetic Method |

|---|---|---|---|

| ε-Caprolactam | p-Toluoyl Chloride | N-(p-Toluoyl)-ε-caprolactam | Schotten-Baumann Reaction |

| ε-Caprolactam | p-Chlorobenzoyl Chloride | N-(p-Chlorobenzoyl)-ε-caprolactam | Schotten-Baumann Reaction |

| ε-Caprolactam | m-Nitrobenzoyl Chloride | N-(m-Nitrobenzoyl)-ε-caprolactam | Schotten-Baumann Reaction |

Introduction of Alkyl and Halogen Substituents

The introduction of specific alkyl and halogen substituents onto the benzoyl ring is readily accomplished using the strategy outlined above.

Alkyl Substituents: To synthesize an alkyl-substituted this compound, the corresponding alkyl-substituted benzoyl chloride is used. For instance, N-(p-toluoyl)-ε-caprolactam (an analogue with a methyl group) is prepared by reacting ε-caprolactam with p-toluoyl chloride. Friedel-Crafts alkylation reactions on benzene (B151609) or toluene (B28343) can be used to prepare the necessary substituted benzoic acid precursors, which are then converted to the required acyl chlorides. organic-chemistry.org

Halogen Substituents: Similarly, halogenated analogues are synthesized from halogenated benzoyl chlorides. The synthesis of N-(p-chlorobenzoyl)-ε-caprolactam, for example, is achieved through the reaction of ε-caprolactam with p-chlorobenzoyl chloride. The starting materials, such as p-chlorotoluene, are industrially available and can be oxidized to the corresponding benzoic acid and then converted to the acyl chloride. google.com This method provides a straightforward route to a variety of halogen-substituted this compound activators.

Synthesis of Cationic this compound-Based Activators

The development of cationic this compound derivatives has been a significant area of research, primarily driven by their application as bleach activators in the textile and detergent industries. These compounds enhance the efficacy of hydrogen peroxide at lower temperatures and under neutral pH conditions, offering a more environmentally benign alternative to traditional high-temperature, alkaline bleaching processes. ncsu.eduresearchgate.net The introduction of a cationic moiety into the this compound structure improves its substantivity towards cellulosic fibers, which is crucial for efficient oxidation. ncsu.edu

Quaternization Reactions for Cationic Moiety Introduction

The primary method for introducing a cationic charge into the this compound structure is through quaternization reactions. This chemical process involves the alkylation of a tertiary amine, converting it into a quaternary ammonium (B1175870) salt, which carries a permanent positive charge.

The synthesis typically begins with a precursor molecule, such as 4-chloromethyl benzoyl chloride, which is first reacted with caprolactam. The resulting intermediate, containing a reactive chloromethyl group, is then treated with a tertiary amine. The tertiary amine displaces the chloride, forming a quaternary ammonium linkage. scispace.com This type of reaction, where a tertiary amine is converted to a quaternary ammonium salt by reaction with an alkyl halide, is a classic example of the Menshutkin reaction.

The mechanism involves the nucleophilic attack of the nitrogen atom of the tertiary amine on the electrophilic carbon of the chloromethyl group, proceeding via an SN2 pathway. The efficiency of the reaction can be influenced by factors such as the nature of the solvent, reaction temperature, and the steric and electronic properties of the tertiary amine and the substrate.

Development of N-[4-(triethylaminomethyl)benzoyl]caprolactam chloride (TBCC) and Related Species

A key compound in this class is N-[4-(triethylaminomethyl)benzoyl]caprolactam chloride (TBCC). ncsu.edu It has been demonstrated to effectively activate hydrogen peroxide, enabling rapid and efficient bleaching of cotton fabrics at lower temperatures. mdpi.com The synthesis of TBCC follows the general quaternization pathway, where an intermediate is reacted with triethylamine (B128534) (TEA) to introduce the triethylammonium (B8662869) group. ncsu.edu

While TBCC showed promising bleaching performance, studies revealed it suffered from poor hydrolytic stability in aqueous solutions, which could negatively impact its effectiveness in practical applications. global-sci.comresearchgate.net This limitation spurred the development of related species with improved stability. One notable successor is N-[4-(triethylammoniomethyl)benzoyl]butyrolactam chloride (TBBC), which uses a four-membered butyrolactam ring instead of the seven-membered caprolactam ring. TBBC exhibits enhanced hydrolytic stability while maintaining equivalent bleaching performance to TBCC. ncsu.eduglobal-sci.com Further research has also explored a series of N-[4-(dimethylalkylammoniomethyl)benzoyl]caprolactam chlorides, varying the length of one alkyl chain to modify the surfactant properties of the activator. researchgate.net

| Compound Abbreviation | Full Compound Name | Key Feature | Reference |

|---|---|---|---|

| TBCC | N-[4-(triethylaminomethyl)benzoyl]caprolactam chloride | Effective activator but exhibits poor hydrolytic stability. | ncsu.eduglobal-sci.com |

| TBBC | N-[4-(triethylammoniomethyl)benzoyl]butyrolactam chloride | Developed for enhanced hydrolytic stability with comparable bleaching performance to TBCC. | ncsu.eduglobal-sci.comresearchgate.net |

| TBUCB | N-[4-(N,N,N)-triethylammoniumchloride-butanoyl] butyrolactam | A novel aliphatic-based activator developed as a more sustainable alternative to aromatic-based activators. |

Exploration of Alternative Cationic Groups for Enhanced Reactivity and Environmental Considerations

A significant drawback of activators like TBCC and TBBC is their reliance on triethylamine (TEA) for the cationic charge. TEA is a toxic compound, and the use of such cationically charged substances often leads to concerns about aquatic toxicity and other negative environmental impacts. ncsu.edumdpi.com This has motivated research into alternative tertiary amines that are less toxic than TEA.

Studies have been undertaken to synthesize caprolactam- and butyrolactam-based activators using different cationic groups known to have substantially lower toxicity. ncsu.edu Potential replacements for triethylamine that have been investigated include:

Pyridine

1,4-Diazabicyclo[2.2.2]octane (DABCO)

Nicotinamide

3-Methylpyridine

The goal of this research is to develop new cationic activators that retain high bleaching efficacy but possess a more favorable environmental and toxicological profile, making them more suitable for widespread commercial use in the textile industry. ncsu.edu Another approach has been the development of aliphatic-based cationic bleach activators, such as N-[4-(N,N,N)-triethylammoniumchloride-butanoyl] butyrolactam (TBUCB), as a more sustainable alternative to aromatic-based precursors.

Process Optimization and Efficiency in this compound Synthesis

The optimization of synthetic processes for this compound and its precursors is critical for industrial viability. Efficiency is measured not only by the chemical yield but also by factors such as reaction time, energy consumption, and the purity of the final product.

Yield Enhancement Strategies

Achieving a high yield is a primary objective in the synthesis of this compound and its N-substituted derivatives. The choice of reagents and reaction conditions plays a pivotal role. For instance, in the synthesis of N-Benzyl-caprolactam, a related derivative, the use of sodium hydride as a base in a dimethylsulfoxide/tetramethyl urea (B33335) solvent system, followed by reaction with benzyl (B1604629) chloride, resulted in a high yield of 81.8%. prepchem.com

Modern synthetic techniques are also being employed to improve efficiency. A simple and rapid method for the N-alkylation of various lactams utilizes microwave irradiation under solvent-free, phase-transfer catalytic conditions. This approach uses inexpensive reagents like potassium hydroxide and potassium carbonate and has been shown to produce N-substituted lactams in yields as high as 91%. mdpi.com

For industrial-scale production, process parameters are tightly controlled. In the synthesis of caprolactam precursors, transformation efficiencies can exceed 99.5% by optimizing reaction temperature, pressure, and molar ratios of reactants. google.com One patented method for synthesizing cationic activators, which involves reacting 4-chloromethyl benzoyl chloride with lactam while introducing ammonia (B1221849) gas, is noted to ensure a higher yield suitable for industrial popularization. scispace.com

| Product | Synthetic Method | Key Reagents/Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| N-Benzyl-caprolactam | Conventional Heating | Sodium hydride, Benzyl chloride | 81.8% | prepchem.com |

| N-benzyl-N-phenylbenzamide | Microwave Irradiation (Solvent-free) | KOH, K2CO3, TBAB, Benzyl chloride | 91% | mdpi.com |

| Cyclohexanone-oxime (Caprolactam Precursor) | Rearrangement Reaction | Optimized temperature and pressure | >99.5% (Transformation Efficiency) | google.com |

Purity Considerations and Separation Techniques

The purity of this compound is essential for its subsequent use, particularly in polymerization reactions where impurities can affect the final properties of the polymer. researchgate.net Therefore, effective purification and separation techniques are integral to the manufacturing process.

A common multi-step purification sequence for N-substituted lactams involves:

Extraction: After the initial reaction, the product is often extracted from the aqueous phase using an organic solvent like ethyl acetate. prepchem.com

Washing: The organic phase is then washed, typically with water, to remove water-soluble impurities and residual reagents. prepchem.com

Drying and Concentration: The washed organic phase is dried over a desiccant (e.g., magnesium sulphate) and concentrated by evaporating the solvent, often under vacuum. prepchem.com

Distillation: The final purification of the crude product is frequently accomplished by vacuum distillation, which separates the desired compound from non-volatile impurities and byproducts with different boiling points. prepchem.comresearchgate.net

For caprolactam itself, purification can involve a combination of physical and chemical methods, including crystal extraction with an aliphatic hydrocarbon like cyclohexane, followed by distillation under reduced pressure. google.com In some cases, specific impurities are targeted for removal. For example, treating impure caprolactam with phosphorus pentoxide converts certain contaminants into non-volatile species, which can then be easily separated by distillation. google.com The combination of extraction and distillation is considered an ideal separation process for producing high-purity N-substituted lactams. researchgate.net

Development of Cost-Effective Synthetic Routes

Strategies Based on Precursor Costs

A significant portion of the final cost of this compound is determined by the cost of ε-caprolactam. Industrial efforts have historically focused on optimizing caprolactam synthesis. For instance, processes that utilize toluene as a starting material are explored as alternatives to those beginning with benzene. google.comgoogle.comintratec.us Furthermore, the development of single-step, catalytic routes to caprolactam that avoid the large-scale production of low-value byproducts like ammonium sulfate (B86663) represents a major advancement in reducing both production costs and environmental impact. nih.govrwth-aachen.de

The choice of the benzoylating agent is the other critical cost determinant. The two primary approaches involve using either the more reactive benzoyl chloride or the less expensive and more direct precursor, benzoic acid. procurementresource.com

Benzoyl Chloride Route: This is the traditional and highly efficient method for N-acylation. Benzoyl chloride is typically synthesized from benzoic acid using reagents like thionyl chloride or phosgene. procurementresource.com The subsequent reaction with ε-caprolactam, a variation of the Schotten-Baumann reaction, is rapid and high-yielding. However, this route has several cost-related drawbacks: it requires an additional step to prepare the acid chloride, and the reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized with a base, adding to material and waste disposal costs. commonorganicchemistry.com

Direct Condensation with Benzoic Acid: A more atom-economical and potentially cheaper alternative is the direct catalytic condensation of benzoic acid with ε-caprolactam. This approach avoids the separate synthesis of benzoyl chloride. The main challenge is the competing acid-base reaction between the carboxylic acid and the amine functionality of the lactam, which forms a stable salt. sciepub.com To overcome this, the reaction requires a catalyst and typically elevated temperatures to drive the equilibrium forward by removing the water byproduct. youtube.com

Catalytic Innovations for Direct Amidation

The direct amidation route's cost-effectiveness heavily relies on the catalyst used. An ideal catalyst should be inexpensive, efficient under moderate conditions, and reusable. Boric acid has emerged as a particularly attractive option due to its low cost and effectiveness in promoting the direct formation of amides from carboxylic acids and amines. sciepub.comyoutube.com The reaction is typically performed at reflux in a solvent like toluene using a Dean-Stark apparatus to physically remove the water formed during the reaction, thereby driving it to completion. sciepub.com Other Lewis acidic catalysts, including compounds based on titanium, zirconium, and hafnium, have also been shown to effectively catalyze direct amide formation, in some cases at lower temperatures. youtube.com While potentially more efficient, the higher cost and sensitivity of these catalysts must be considered in an industrial setting.

The following table provides a comparative overview of the two primary synthetic routes to N-benzoyl caprolactam, highlighting key factors that influence their cost-effectiveness.

| Feature | Route 1: Via Benzoyl Chloride | Route 2: Direct Condensation with Benzoic Acid |

|---|---|---|

| Primary Reagents | ε-Caprolactam, Benzoyl Chloride, Base (e.g., Triethylamine) | ε-Caprolactam, Benzoic Acid |

| Catalyst | Generally not required for the acylation step | Required (e.g., Boric Acid, other Lewis acids) sciepub.comyoutube.com |

| Typical Conditions | Room temperature, aprotic solvent (e.g., DCM, THF) commonorganicchemistry.com | High temperature (reflux), water removal (e.g., Dean-Stark trap) sciepub.com |

| Key Byproducts | Amine hydrochloride salt (e.g., Triethylamine hydrochloride) | Water youtube.com |

| Cost-Influencing Factors | - Cost of producing benzoyl chloride from benzoic acid.

| - Cost and reusability of the catalyst.

|

| Economic Advantages | - High reaction rate and yield.

| - Fewer synthetic steps (more atom-economical).

|

Ultimately, the development of robust, inexpensive, and recyclable catalysts for the direct amidation of ε-caprolactam with benzoic acid represents the most promising avenue for creating highly cost-effective and environmentally sustainable routes to this compound and its derivatives.

Chemical Reactivity and Reaction Mechanisms of Benzoyl Caprolactam

Nucleophilic Acylation Reactivity Profile

The transfer of the benzoyl group from benzoyl caprolactam to a nucleophile proceeds through a characteristic two-step addition-elimination mechanism. libretexts.orgvanderbilt.edu

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the benzoyl group. This leads to the breaking of the carbon-oxygen π-bond and the formation of a transient, negatively charged tetrahedral intermediate. libretexts.orglibretexts.org

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond. This step is accompanied by the cleavage of the bond between the carbonyl carbon and the nitrogen atom of the caprolactam ring. The caprolactam anion is expelled as the leaving group, which is subsequently protonated by the solvent or another proton source.

This mechanism is common for reactions of carboxylic acid derivatives, with the efficiency of the reaction being highly dependent on the stability of the leaving group. libretexts.orgvanderbilt.edu The caprolactam anion is a relatively stable leaving group, contributing to the high reactivity of this compound as an acylating agent.

Hydrolysis: In the presence of water, particularly under acidic or basic conditions, this compound can undergo hydrolysis. Water acts as the nucleophile, attacking the benzoyl carbonyl group. The acyl transfer mechanism results in the formation of benzoic acid and ε-caprolactam. The strained nature of the seven-membered lactam ring can influence the rate of this reaction compared to acyclic imides. nih.gov

Transamidation: Transamidation involves the reaction of this compound with an amine or an amide anion. This reaction is fundamentally important for its role in polymerization. The nucleophilic nitrogen of the amine attacks the benzoyl carbonyl carbon, leading to the transfer of the benzoyl group and the release of ε-caprolactam. This specific type of acyl transfer is the cornerstone of the propagation step in the anionic ring-opening polymerization of lactams. mdpi.com

Role in Anionic Ring-Opening Polymerization (AROP) of Lactams

This compound is widely utilized as an activator, or co-initiator, in the anionic ring-opening polymerization (AROP) of ε-caprolactam to produce Polyamide 6 (Nylon 6). researchgate.netrsc.org AROP is a chain-growth process that requires a strong base as an initiator and an activator to proceed at a high rate and conversion, often below the melting temperature of the resulting polymer. mdpi.com

The polymerization process involves a synergistic relationship between an initiator and an activator like this compound. The initiator, typically a strong base such as sodium caprolactamate or other alkali metal lactamates, generates the nucleophilic species required for the reaction. rsc.org The activator provides a highly reactive electrophilic site that is more susceptible to nucleophilic attack than the carbonyl group of a standard lactam monomer.

The activation process begins with the reaction between the initiator and the activator.

Generation of Lactam Anion: The initiator, a strong base, abstracts the acidic proton from the nitrogen atom of an ε-caprolactam monomer, creating a highly nucleophilic caprolactam anion. mdpi.com

Acylation of Lactam Anion: This newly formed caprolactam anion then acts as a nucleophile, attacking the highly electrophilic benzoyl carbonyl carbon of the this compound molecule.

Formation of the Growth Center: This nucleophilic acyl substitution reaction results in the formation of an N-acyl caprolactam species. This molecule is the true "activated monomer" or growth center for the polymer chain. It is an imide and possesses a highly electrophilic endocyclic carbonyl group, which becomes the site for subsequent monomer additions. mdpi.commdpi.com

The reaction sequence for the formation of the initial growth center is summarized in the table below.

| Step | Reactant 1 | Reactant 2 | Product | Description |

| 1 | ε-Caprolactam | Strong Base (Initiator) | Caprolactam Anion | The initiator deprotonates a monomer to create a potent nucleophile. |

| 2 | Caprolactam Anion | This compound (Activator) | N-acyl caprolactam growth center | The nucleophilic anion attacks the activator, forming the first link of the polymer chain, which is itself a highly reactive imide. |

The rapid and efficient nature of AROP relies on the distinct but complementary roles of the initiator and the activator.

Role of the Initiator: The primary function of the initiator is to maintain a sufficient concentration of nucleophilic lactam anions by continuously deprotonating the available ε-caprolactam monomer throughout the polymerization process. mdpi.com

Role of the Activator: this compound provides the initial, highly reactive electrophilic site. The resulting N-acyllactam chain end is significantly more electrophilic than the carbonyl group of an unactivated ε-caprolactam monomer.

Propagation proceeds via the repeated nucleophilic attack of lactam anions on the endocyclic carbonyl carbon of the N-acyllactam group at the end of the growing polymer chain. mdpi.com Each attack opens the strained lactam ring of the terminal unit and incorporates a new monomer unit, simultaneously regenerating the N-acyllactam reactive end group. This synergistic mechanism allows for the rapid formation of high molecular weight Polyamide 6. mdpi.comresearchgate.net

Initiation and Propagation Pathways in AROP

The initiation of AROP is a multi-step process. First, a strong, non-nucleophilic base, such as sodium caprolactamate, acts as the initiator by abstracting the acidic proton from an ε-caprolactam monomer to form a caprolactam anion. rsc.orgmdpi.com This lactamate anion is a strong nucleophile, but its direct attack on another monomer is a slow process with a significant induction period. mdpi.com

To accelerate the polymerization, an activator like this compound is introduced. rsc.org this compound, an imide, is significantly more electrophilic than the amide group of the caprolactam monomer. The highly nucleophilic caprolactam anion rapidly attacks the endocyclic carbonyl group of the this compound molecule. mdpi.com This nucleophilic addition results in the ring-opening of the this compound and the formation of an N-benzoyl-6-aminocaproyl-caprolactam species. This newly formed species contains an imide group that serves as the actual growth center for the polymerization, effectively starting the polymer chain. The process also regenerates a caprolactam anion by abstracting a proton from another monomer, which can then participate in propagation or further initiation events. mdpi.com

Once the activated species is formed, the propagation phase begins, leading to rapid chain growth. The propagating active centers are the N-acyllactam groups at the end of the growing polymer chains. The mechanism involves the repeated nucleophilic attack of caprolactam anions on the endocyclic carbonyl carbon of the terminal N-acyllactam unit of a polymer chain. rsc.orgmdpi.com

This attack opens the strained seven-membered ring of the terminal unit and incorporates a new monomer unit into the polymer backbone. mdpi.com Concurrently, this reaction creates a new terminal amide anion. This newly formed anion is a strong base and quickly abstracts a proton from a nearby ε-caprolactam monomer. This proton exchange accomplishes two critical things: it neutralizes the end of the growing polymer chain and regenerates a caprolactam anion. rsc.org This regenerated anion is then free to attack another polymer chain's active center, thus continuing the propagation cycle. This rapid, repeating sequence of ring-opening, monomer insertion, and anion regeneration allows for the swift formation of high molecular weight polyamide 6. mdpi.com

Kinetic Studies of AROP Mediated by this compound

The kinetics of anionic ring-opening polymerization activated by this compound are highly sensitive to several reaction parameters. Understanding these influences is crucial for controlling the polymerization process and tailoring the final properties of the polyamide 6. Key factors include the concentration of the activator, the polymerization temperature, and the ratio of the initiator to the activator.

Effect of Activator Concentration on AROP Characteristics

| Activator Concentration | Effect on Polymerization Rate | Effect on Molecular Weight | General Observation |

|---|---|---|---|

| Low | Slower initial rate | Potentially higher | Fewer active centers are formed, leading to longer polymer chains. researchgate.net |

| Optimal | Fast, controlled rate | High | Balances the rate of initiation and propagation for efficient polymerization. |

| High | Faster initial rate | Potentially lower | A high number of chains are initiated, which can deplete the monomer quickly, resulting in shorter chains. researchgate.net |

Temperature is a critical parameter in the AROP of caprolactam. Increasing the polymerization temperature generally enhances the reaction rate. rsc.org This is attributed to the higher kinetic energy of the molecules, which leads to more frequent and energetic collisions between the reacting species. rsc.org Studies using differential scanning calorimetry (DSC) have shown that at higher temperatures, such as 200°C, the viscosity of the reaction mixture increases rapidly after a very short time, indicating swift polymerization. nih.gov In contrast, at lower temperatures like 120°C, the viscosity increases much more slowly due to a lower polymerization rate. nih.gov

However, temperature also affects the interplay between polymerization and crystallization. At lower temperatures (e.g., 120–140°C), polymerization and crystallization can occur simultaneously. nih.gov The optimal temperature for achieving a high degree of polymerization before significant crystallization occurs is often found to be in the range of 140°C to 160°C. nih.gov Above this range, while the initial polymerization might be faster, it can also lead to an increase in unreacted monomer and affect the final mechanical properties of the polymer. nih.gov

Temperature's Influence on ε-Caprolactam Polymerization Kinetics

| Molding Temperature (°C) | Polymerization Rate | Crystallization Behavior | Observation |

|---|---|---|---|

| 120 | Slow | Dominant, occurs with polymerization | Viscosity increases slowly; fast crystallization can trap unreacted monomer. nih.gov |

| 140 | Optimal | Simultaneous with polymerization | High degree of polymerization observed, leading to good mechanical properties. nih.gov |

| 160 | Fast | Follows polymerization | Considered within the optimal range for polymerization. nih.gov |

| 180 | Very Fast | Follows polymerization | Increased content of unreacted monomer may be observed. nih.gov |

| 200 | Extremely Fast | Follows polymerization | Viscosity increases rapidly within seconds. nih.gov |

The molar ratio of the initiator (e.g., sodium caprolactamate) to the activator (this compound) is a crucial factor that dictates the progression of the polymerization and the final polymer characteristics. This ratio influences the number of active growing chains and, consequently, the molecular weight and molecular weight distribution of the resulting polyamide 6.

A high initiator-to-activator ratio means there are many caprolactam anions available for each activator molecule. This can lead to a rapid initiation phase. Conversely, a low ratio means fewer anions are available to start the chains. Studies have investigated the effect of varying this ratio. For instance, research using sodium caprolactam (Na-Cap) as the initiator and adipoyl-bis-caprolactam (ABC) as an activator found that once the ratio of Na-Cap to ABC reached 2:1 or higher, there was no further effect of the initiator concentration on the polymerization temperature. kpi.ua This suggests that a sufficient concentration of initiator is needed to efficiently utilize the activator, but beyond a certain point, adding more initiator does not further accelerate the process under those conditions. The precise control of this ratio is essential for producing polymers with reproducible and desirable properties. researchgate.net

Impact of Initiator-to-Activator Ratio on AROP

| Initiator/Activator Ratio | Effect on Initiation | Potential Effect on Molecular Weight | General Observation |

|---|---|---|---|

| Low (e.g., <1) | Slower, limited by initiator availability | Higher (fewer chains initiated) | Not all activator molecules may be utilized efficiently. |

| Balanced (e.g., ~1-2) | Efficient and rapid | Controlled and predictable | Often represents an optimal range for balancing reaction speed and polymer properties. kpi.ua |

| High (e.g., >2) | Very rapid, but may plateau | Lower (more chains initiated) | Beyond a certain point, increasing the initiator concentration may not significantly alter the polymerization rate. kpi.ua |

Influence of this compound Activator Structure on Polymerization Dynamics

The size and spatial arrangement of the activator molecule can introduce steric hindrance that impacts polymerization kinetics. Research on the fast anionic polymerization of caprolactam has indicated that a steric effect due to the size of the N-acylcaprolactam cocatalyst exists. researchgate.net Studies comparing various N-acylcaprolactams (including N-acetyl, N-butyryl, N-stearyl, and N-benzoyl caprolactams) found that, with the exception of N-acetylcaprolactam, the activators exerted a steric effect that lowered both the rate and the degree of polymerization. researchgate.net This suggests that the bulkier benzoyl group, compared to a simple acetyl group, can impede the approach of the lactam anion, thereby slowing down the initiation and propagation steps of the polymerization process.

The electronic nature of substituents on the benzoyl ring significantly modifies the reactivity of the activator. The presence of electron-withdrawing or electron-donating groups alters the electrophilicity of the carbonyl carbon in the imide group, which is the site of the nucleophilic attack by the lactam anion that initiates polymerization.

Studies have shown that an electronic effect due to cocatalyst substitution influences the polymerization process. researchgate.net For instance, the N-benzoyl derivative was found to be a slightly better cocatalyst than the N-4-methoxybenzoyl derivative. researchgate.net This can be attributed to the fact that the unsubstituted benzoyl group is more electron-attracting than the methoxy-substituted group, which is electron-donating. researchgate.net Conversely, N-4-nitrothis compound, with a strongly electron-withdrawing nitro group, also functions as an effective cocatalyst. researchgate.net These findings align with the general principle that electron-withdrawing substituents enhance the reactivity of the imide group towards nucleophilic attack, thereby increasing activation efficiency. figshare.com

| Cocatalyst | Substituent Group | Primary Effect Noted | Impact on Polymerization | Relative Performance Note |

|---|---|---|---|---|

| N-Acetylcaprolactam | Acetyl | Minimal Steric Effect | Serves as a baseline for comparison. | - |

| N-Benzoylcaprolactam | Benzoyl | Steric & Electronic | Lowers rate and degree of polymerization compared to N-acetylcaprolactam. | Slightly better cocatalyst than N-4-methoxybenzoyl derivative. researchgate.net |

| N-4-Methoxythis compound | 4-Methoxybenzoyl (Electron-donating) | Electronic | Appears to be a less effective cocatalyst than the N-benzoyl derivative. researchgate.net | - |

| N-4-Nitrothis compound | 4-Nitrobenzoyl (Electron-withdrawing) | Electronic | Functions as an effective cocatalyst. | - |

This compound in Copolymerization Applications

This compound is frequently employed as an activator in the anionic copolymerization of different lactams, enabling the synthesis of copolyamides with tailored properties. Its role is particularly well-documented in the copolymerization of ε-caprolactam and ω-laurolactam. researchgate.netresearchgate.netresearchgate.net

In the anionic polymerization of laurolactam, N-benzoyl-caprolactam has been shown to be a highly effective cocatalyst when used with a sodium hydride catalyst. lboro.ac.uk Its effectiveness, as measured by the rate of polymerization, was found to be greater than that of other activators such as N-butyryl-caprolactam, N-propionyl-caprolactam, and N-acetyl-caprolactam. lboro.ac.uk

This compound (BzCL) is a key component in initiator systems for producing poly[(ε-caprolactam)-co-(ω-laurolactam)] (Polyamide 6/12) copolymers. researchgate.net The copolymerization can be carried out across a wide range of monomer concentrations and temperatures, typically between 120°C and 240°C. researchgate.net The choice of the initiating species used in conjunction with BzCL has a profound impact on the final copolymer structure. researchgate.netresearchgate.net

The sequence distribution of the resulting copolyamide is not solely dependent on the activator but is heavily influenced by the complete initiator-activator system. Specifically, the catalyst paired with this compound dictates the nature of the copolymer chain. researchgate.netresearchgate.net

When the sodium salt of ε-caprolactam (CLNa) is used as the initiator with BzCL, the resulting copolymers exhibit a random character. researchgate.netresearchgate.net This is evidenced by thermal analysis, which shows a single melting endotherm, characteristic of a homogeneous, random distribution of monomer units. researchgate.netresearchgate.net

In contrast, when ε-caprolactam magnesium bromide (CLMgBr) is used as the initiator with BzCL, the polymerization yields copolymers with a more heterogeneous character. researchgate.netresearchgate.net These materials display two distinct melting endotherms (at approximately 140°C and 210°C) and two types of crystalline forms. researchgate.net This suggests the formation of a more complex structure, likely composed of a random copolymer and a block copolymer, or a block-like structure containing segments rich in ε-caprolactam. researchgate.net This demonstrates that by selecting the appropriate catalyst to pair with the this compound activator, it is possible to control the copolymer's sequence distribution and, consequently, its thermal and physical properties. nih.gov

| Initiator | Activator | Resulting Copolymer Character | Thermal Properties (DSC) | Inferred Sequence Distribution |

|---|---|---|---|---|

| Sodium salt of ε-caprolactam (CLNa) | N-benzoyl-ε-caprolactam (BzCL) | Homogeneous | One melting endotherm | Random |

| ε-caprolactam magnesium bromide (CLMgBr) | N-benzoyl-ε-caprolactam (BzCL) | Heterogeneous | Two melting endotherms (~140°C and ~210°C) | Block-like or mixture of random and block copolymers |

Chemical Activation Mechanisms in Oxidative Processes

Beyond its role in polymerization, this compound and its substituted derivatives serve as crucial bleach activators in oxidative cleaning systems, such as laundry detergents. google.comgoogleapis.com They are particularly valued for enabling effective bleaching at lower temperatures, which is both energy-efficient and gentler on fabrics.

The activation mechanism involves a chemical reaction known as perhydrolysis. google.com In an aqueous solution containing a source of hydrogen peroxide (typically from a compound like sodium perborate (B1237305) or sodium percarbonate), a perhydroxide anion (HOO⁻) is generated. google.com This highly nucleophilic anion attacks the electrophilic carbonyl carbon of the imide group in the this compound molecule. google.com

This nucleophilic attack leads to the cleavage of the acyl-lactam bond and the formation of a peroxycarboxylic acid—in this case, peroxybenzoic acid (or a substituted derivative if a substituted this compound is used). google.comresearchgate.net The caprolactam ring is released as a leaving group. The newly formed peroxycarboxylic acid is a much more potent bleaching agent at lower temperatures than hydrogen peroxide itself. This in-situ generation of a powerful oxidant is the basis for the compound's function as a bleach activator. researchgate.net This dual hydrophobic and hydrophilic bleaching capability makes substituted benzoyl caprolactams versatile activators for broad-spectrum bleaching activity. google.comgoogleapis.com

Perhydrolysis Reaction for Peracid Formation

This compound is classified as a bleach activator. Its primary chemical function is to react with a source of hydrogen peroxide, typically in an alkaline aqueous solution, to generate a more potent bleaching agent, peroxybenzoic acid. This specific reaction is known as perhydrolysis.

While the primary byproduct is caprolactam, it has been noted that reactions involving some bleach activators can also produce diacylperoxides (DAP) as a side product. google.com However, N-acyl caprolactam activators are believed to proceed through the perhydrolysis pathway without generating deleterious DAP materials. google.com

| Component | Role in Reaction | Chemical Formula |

|---|---|---|

| This compound | Activator / Peracid Precursor | C₁₃H₁₅NO₂ |

| Hydrogen Peroxide | Perhydroxyl Source | H₂O₂ |

| Perhydroxyl Anion | Nucleophile | HOO⁻ |

| Peroxybenzoic Acid | Primary Product (Active Bleaching Agent) | C₇H₆O₃ |

| Caprolactam | Byproduct (Leaving Group) | C₆H₁₁NO |

Structure-Reactivity Relationships for Oxidative Catalysis

The molecular structure of this compound is key to its effectiveness and versatility as a bleach activator. It possesses a unique combination of structural features that allow it to exhibit both hydrophobic and hydrophilic bleaching activity. google.com This dual nature makes it a broad-spectrum activator, effective on a wider range of stains compared to activators with purely hydrophilic or hydrophobic characteristics. google.comgoogle.com

Hydrophobic Character : The benzoyl group (a phenyl substituent) imparts significant hydrophobicity to the molecule. This allows the activator to better interact with and act upon greasy or oily (hydrophobic) stains. google.com

Modifications to the this compound structure have been studied to enhance its performance, particularly its substantivity towards fabrics. For instance, the synthesis of cationic derivatives, such as N-[4-(dimethylalkylammoniomethyl)benzoyl]caprolactam chlorides, demonstrates a clear structure-reactivity relationship. In a study of these derivatives, the length of the alkyl chain on the cationic group was shown to have a substantial influence on bleaching performance. researchgate.net

| Alkyl Chain Length (Number of Carbons) | Effect on Bleaching Performance | Reference |

|---|---|---|

| 2 to 6 | Slight enhancement in performance | researchgate.net |

| 8 to 16 | Marked reduction in performance | researchgate.net |

Mechanistic Insights into Hydroxyl Radical Generation

The primary mechanism of action for this compound is the generation of peroxybenzoic acid via perhydrolysis. google.comgoogle.com Direct generation of hydroxyl radicals (•OH) by this compound itself is not its intended or documented function. However, the peracid product formed from the activation reaction can, under specific conditions, lead to the subsequent formation of hydroxyl radicals.

Hydroxyl radicals can be generated from peracids through the homolytic cleavage (homolysis) of the weak oxygen-oxygen bond (O-O) in the peroxy group. researchgate.net This process can be initiated or accelerated by factors such as heat or ultraviolet (UV) radiation. researchgate.netresearchgate.net For example, studies on peracetic acid, a similar compound, have shown that its decomposition and the resulting concentration of hydroxyl radicals increase with rising temperature. researchgate.net

Furthermore, the presence of transition metal ions, such as iron(II) (Fe²⁺), can catalyze the formation of hydroxyl radicals from peracids in a Fenton-like reaction. acs.org Research on peracetic acid has indicated that the α-carbonyl group present in the peracid structure is essential for this rapid, metal-driven radical generation. acs.org Therefore, in an environment containing trace metals, the peroxybenzoic acid generated from this compound could potentially participate in such radical-forming pathways.

| Pathway | Required Conditions/Reagents | Mechanism |

|---|---|---|

| Thermal Homolysis | Elevated Temperature | Heat-induced cleavage of the peracid O-O bond. researchgate.net |

| Photolysis | UV Irradiation | UV light provides the energy for O-O bond cleavage. researchgate.net |

| Metal-Catalyzed Decomposition | Presence of transition metals (e.g., Fe²⁺) | Fenton-like reaction between the metal ion and the peracid. acs.org |

Referenced Compounds

| Compound Name |

|---|

| This compound |

| Caprolactam |

| Diacylperoxide |

| Hydrogen peroxide |

| Hydroxyl radical |

| N-[4-(dimethylalkylammoniomethyl)benzoyl]caprolactam chloride |

| Peracetic acid |

| Perhydroxyl anion |

| Peroxybenzoic acid |

Advanced Spectroscopic and Analytical Characterization of Benzoyl Caprolactam and Its Reaction Systems

Elucidation of Molecular Structure

A combination of spectroscopic and analytical methods is employed to build a complete picture of the benzoyl caprolactam molecule, from its atomic connectivity to its crystalline arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N Solid State NMR) for Structural Conformation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound and assessing its purity. By analyzing the chemical shifts, coupling constants, and signal intensities, a detailed map of the proton and carbon environments can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment of every hydrogen atom in the molecule. The introduction of the benzoyl group significantly influences the chemical shifts of the adjacent protons on the caprolactam ring compared to the unsubstituted form. Protons on the aromatic ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The methylene (B1212753) protons of the caprolactam ring exhibit complex multiplets in the upfield region. The protons on the carbon alpha to the imide nitrogen (C6) are shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The spectrum is characterized by two distinct carbonyl carbon signals: one for the benzoyl group (C=O) and another for the lactam ring's amide carbonyl. These typically appear in the highly deshielded region of the spectrum (δ 165-180 ppm). The aromatic carbons of the benzoyl group show signals in the δ 120-140 ppm range, while the aliphatic carbons of the caprolactam ring are found further upfield.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl | Benzoyl C=O | - | ~169-172 |

| Carbonyl | Lactam C=O | - | ~175-178 |

| Aromatic | Benzoyl C-H (ortho) | ~7.8-8.0 | ~128-130 |

| Aromatic | Benzoyl C-H (meta) | ~7.4-7.6 | ~127-129 |

| Aromatic | Benzoyl C-H (para) | ~7.5-7.7 | ~132-134 |

| Aromatic | Benzoyl C (quaternary) | - | ~134-136 |

| Aliphatic | Caprolactam CH₂ (α to N) | ~3.8-4.0 | ~48-52 |

| Aliphatic | Caprolactam CH₂ (α to C=O) | ~2.6-2.8 | ~36-39 |

| Aliphatic | Caprolactam CH₂ (β, γ, δ) | ~1.5-1.9 | ~23-30 |

Note: These are estimated values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary depending on solvent and other conditions.

¹⁴N Solid State NMR: Due to the quadrupolar nature of the ¹⁴N nucleus, solid-state NMR is the preferred method for its analysis. rsc.org This technique can provide valuable information about the local electronic environment and symmetry of the nitrogen atom within the imide functional group. nih.govrsc.org The ¹⁴N quadrupolar coupling constant and asymmetry parameter are highly sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding, in the solid state. osti.gov This makes it a powerful tool for studying polymorphism and the crystalline packing of this compound.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the characteristic functional groups within the this compound molecule by detecting their vibrational frequencies. The spectrum is a unique molecular fingerprint.

The key diagnostic absorptions for this compound include:

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region. vscht.cz

Aliphatic C-H Stretching: Medium to strong bands appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, corresponding to the methylene groups of the caprolactam ring.

Carbonyl (C=O) Stretching: This is one of the most prominent features. Two distinct, strong absorption bands are anticipated. The benzoyl ketone C=O stretch typically appears around 1680-1700 cm⁻¹, while the tertiary amide (imide) C=O stretch of the lactam ring is found at a slightly lower wavenumber, around 1660-1680 cm⁻¹. The exact positions can be influenced by conjugation and ring strain.

Aromatic C=C Stretching: Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene (B151609) ring. s-a-s.org

C-N Stretching: A band corresponding to the C-N bond of the imide group is typically observed in the 1200-1350 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretching | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium to Strong |

| Ketone C=O (Benzoyl) | Stretching | 1680 - 1700 | Strong |

| Amide C=O (Lactam) | Stretching | 1660 - 1680 | Strong |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | Medium to Weak |

| Imide C-N | Stretching | 1200 - 1350 | Medium |

Mass Spectrometry (MS, MALDI-MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern. The molecular formula of this compound is C₁₃H₁₅NO₂, giving it a molecular weight of approximately 217.26 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 217.

The fragmentation of the molecular ion provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound are predicted to be:

Alpha-Cleavage: The most favorable fragmentation is often the cleavage of the bond between the benzoyl carbonyl group and the nitrogen atom. This would result in the formation of a stable benzoyl cation at m/z = 105 , which is often the base peak in the spectrum. The other fragment would be the caprolactam radical.

Loss of CO: The benzoyl cation (m/z = 105) can further fragment by losing a molecule of carbon monoxide (CO), leading to the formation of a phenyl cation at m/z = 77 . miamioh.edu

Ring Fragmentation: The caprolactam portion of the molecule can undergo various ring-opening and cleavage reactions, leading to a series of smaller fragments, though these are typically less intense than the peaks at m/z 105 and 77. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique that can be particularly useful for analyzing this compound in the context of its reaction systems, such as during polymerization, where it can help identify oligomeric species with minimal fragmentation.

X-ray Crystallography for Crystalline Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles.

While a specific published crystal structure for N-benzoyl-ε-caprolactam was not identified in the surveyed literature, studies on similarly substituted ε-caprolactams show they typically adopt a chair-type conformation. researchgate.net An X-ray crystallographic analysis of this compound would definitively establish the conformation of the seven-membered ring and the orientation of the N-benzoyl substituent relative to the ring. Furthermore, it would reveal details of the intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking of the aromatic rings, which govern the crystal packing. This information is crucial for understanding its physical properties and reactivity in the solid state. Powder X-ray diffraction (PXRD) could also be used to characterize the bulk material, identify crystalline phases, and assess purity. mdpi.com

Characterization of Reaction Intermediates and Transition States

This compound is primarily used as an activator or initiator in the anionic ring-opening polymerization of ε-caprolactam to produce Polyamide 6 (Nylon 6). researchgate.net The reaction proceeds through highly reactive, transient intermediates.

Spectroscopic Monitoring of Transient Species

The mechanism of anionic polymerization involves the initial formation of a caprolactam anion via a strong base. This anion is a powerful nucleophile that attacks the electrophilic imide carbonyl carbon of the this compound molecule. This addition step creates a transient tetrahedral intermediate. The subsequent ring-opening of the this compound generates a new propagating species. uq.edu.au

Monitoring these short-lived species is challenging but essential for understanding the polymerization kinetics and mechanism. semanticscholar.orgmdpi.com

In-situ Spectroscopy: Techniques such as rapid-scan FT-IR or Raman spectroscopy can be employed to monitor the reaction mixture in real-time. The disappearance of the this compound's characteristic imide C=O band and the appearance of new bands corresponding to the growing polymer chain can provide kinetic data.

Electrospray-Ionization Mass Spectrometry (ESI-MS): ESI-MS has emerged as a powerful technique for the in-situ analysis of anionic polymerizations. nih.gov By sampling the reaction mixture directly into the mass spectrometer, it is possible to intercept and detect the charged, transient species, such as the initial caprolactam anion and the growing anionic polymer chains. This provides direct evidence for the proposed intermediates and allows for the characterization of the active centers in the polymerization.

Through the application of these advanced spectroscopic methods, a detailed understanding of both the static molecular structure of this compound and its dynamic role in chemical reactions can be achieved.

Isolation and Characterization of Key Intermediates

In the anionic ring-opening polymerization of ε-caprolactam activated by this compound, the key intermediate species are the N-acyllactam groups. This compound itself is the initial intermediate, functioning as the activator. The polymerization proceeds via the "activated monomer" mechanism, where the initiator (e.g., sodium caprolactamate) generates a caprolactam anion. This anion then attacks the highly electrophilic carbonyl carbon of the endocyclic imide group in an N-acyllactam species—initially, the this compound activator.

This nucleophilic attack opens the lactam ring of the N-acyllactam and appends it to the attacking anion, forming a new, longer polymer chain that is itself terminated by an N-acyllactam group. A subsequent rapid proton exchange between the newly formed amide anion and a monomer molecule regenerates the caprolactam anion, which can then propagate the chain further. researchgate.net The propagation step is essentially the repeated acylation of the lactam anion by the N-acyllactam group at the growing chain end. researchgate.net

The direct isolation of these N-acyllactam intermediates from the polymerization medium is exceptionally challenging. Their high reactivity and transient nature within the rapid polymerization process mean they are consumed almost as quickly as they are formed. Characterization is therefore typically indirect, inferred from kinetic studies and analysis of the final polymer structure, which retains the activator fragment as an end-group. Spectroscopic identification would rely on identifying the characteristic imide carbonyl stretching frequency (typically around 1700-1730 cm⁻¹) via in-situ IR spectroscopy, distinct from the amide carbonyl of the resulting polymer chain.

Analysis of Polymerization Products Activated by this compound

Gel Permeation Chromatography (GPC/SEC) for Molecular Weight Distribution and Polydispersity Index

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a fundamental technique for determining the molecular weight distribution (MWD) of Polyamide 6 (PA6) produced using this compound as an activator. This analysis provides critical parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which directly influence the mechanical properties of the final polymer.

The analysis of PA6 presents challenges due to its limited solubility in common GPC solvents. Therefore, highly polar and specialized solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or 2,2,2-trifluoroethanol (B45653) (TFE) are typically employed as the mobile phase. These solvents effectively dissolve the polyamide chains by disrupting the strong intermolecular hydrogen bonds. The GPC system is calibrated using standards of a known molecular weight, such as polymethylmethacrylate (PMMA), to correlate elution volume with molecular weight.

In a typical activated anionic polymerization, the molecular weight of the polymer increases with monomer conversion. mdpi.com Under ideal "quasiliving" conditions, this growth is linear, and the PDI remains low. However, at high conversions or elevated temperatures, side reactions like chain-chain coupling can occur, leading to a significant increase in Mw and a broadening of the MWD, reflected in a higher PDI. mdpi.com

| Reaction Time (minutes) | Monomer Conversion (%) | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) |

| 1 | 65.4 | 19.8 | 29.1 | 1.47 |

| 2 | 89.1 | 28.5 | 45.3 | 1.59 |

| 3 | 96.2 | 33.1 | 59.9 | 1.81 |

| 5 | 98.5 | 39.7 | 81.0 | 2.04 |

Note: Data is representative of a typical anionic polymerization of caprolactam using an N-acyllactam activator system under bulk conditions at 170°C. Actual values may vary based on specific catalyst/activator concentrations and reaction conditions. mdpi.com

Differential Scanning Calorimetry (DSC) for Polymerization Kinetics and Crystallinity of Resultant Polyamides

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the polymerization kinetics and crystalline properties of PA6. In the anionic polymerization of caprolactam, the processes of polymerization and crystallization are often superimposed, as the reaction can occur below the melting temperature of the resulting polymer. researchgate.net DSC can be used to monitor the heat flow associated with these exothermic events (polymerization and crystallization) and endothermic events (melting).

By conducting the reaction under controlled heating rates, DSC thermograms can reveal the onset temperature of polymerization and crystallization. kpi.ua The degree of crystallinity (Xc) of the final polyamide is a critical parameter affecting its mechanical strength, stiffness, and thermal stability. It is calculated from the enthalpy of fusion (ΔHf) measured during the heating scan of the polymerized sample, using the following equation:

Xc (%) = (ΔHf / ΔHf,c) * 100

where ΔHf,c is the theoretical enthalpy of fusion for a 100% crystalline PA6 (a literature value of approximately 240 J/g is commonly used). kpi.ua

The concentration and type of activator, such as this compound, can influence the polymerization rate and, consequently, the resulting crystalline structure and melting temperature (Tm) of the PA6. researchgate.net

| Sample ID | Activator Concentration (mol%) | Melting Temperature (Tm) (°C) | Enthalpy of Fusion (ΔHf) (J/g) | Degree of Crystallinity (Xc) (%) |

| PA6-A | 0.2 | 221.5 | 88.6 | 36.9 |

| PA6-B | 0.4 | 220.8 | 85.2 | 35.5 |

| PA6-C | 0.6 | 219.7 | 82.1 | 34.2 |

Note: This table presents representative data showing the effect of N-benzoyl caprolactam activator concentration on the thermal properties of Polyamide 6. The initiator is ethyl magnesium bromide. Data is derived from findings in related studies. researchgate.net

Spectroscopic Analysis of Polymer Chain Ends and Degradation Products

Spectroscopic techniques are indispensable for characterizing the chemical structure of the resulting polyamides, including the identification of polymer chain ends and any products formed during degradation.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the polymer structure and analyze end groups. The benzoyl group from the activator, N-benzoyl caprolactam, will be present at one end of the polymer chain. Its presence can be confirmed by the characteristic aromatic proton signals (typically 7.4-8.0 ppm) in the ¹H NMR spectrum. The other chain end can be determined by analyzing signals corresponding to amine or carboxyl groups, depending on the termination steps.

Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify the characteristic functional groups in PA6. Key absorption bands include the N-H stretching (~3300 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), the amide I band (C=O stretching, ~1635 cm⁻¹), and the amide II band (N-H bending, ~1540 cm⁻¹). researchgate.net

When PA6 undergoes thermal or hydrolytic degradation, various products can form. Hyphenated techniques such as Thermogravimetric Analysis coupled with FTIR or Mass Spectrometry (TGA-FTIR, TGA-MS) are highly effective for analyzing these degradation products. As the polymer is heated, TGA measures the mass loss, while the evolved gases are simultaneously analyzed. Common degradation products of polyamides include water, ammonia (B1221849), carbon dioxide, and cyclic oligomers of caprolactam. Mass spectrometry, in particular, is highly sensitive for identifying these cyclic and linear oligomers that may form through chain scission and cyclization reactions. osti.gov

In Situ Monitoring of Reaction Progress

Real-Time Spectroscopic Techniques (e.g., In Situ FTIR)

Real-time monitoring of the anionic polymerization of caprolactam is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring consistent product quality. In situ spectroscopic techniques, particularly FTIR and Raman spectroscopy, are exceptionally well-suited for this purpose as they provide continuous, non-invasive molecular information directly from the reaction vessel. azom.com

In Situ FTIR Spectroscopy can monitor the progress of the polymerization by tracking the change in concentration of key functional groups over time. A probe is inserted directly into the reaction mixture, and spectra are collected at regular intervals. The reaction is followed by observing:

The decrease in the C=O stretching band of the ε-caprolactam monomer (a characteristic frequency for the cyclic amide).

The increase in the characteristic amide I (C=O stretch) and amide II (N-H bend) bands of the newly formed Polyamide 6.

The rate of monomer consumption and polymer formation can be quantified by integrating the area of these characteristic peaks. This real-time data allows for precise determination of reaction kinetics, including induction periods and polymerization rates, under various conditions.

Raman Spectroscopy offers a complementary in-situ technique. researchgate.net It is particularly advantageous for aqueous or slurry-based systems due to the weak Raman scattering of water. For caprolactam polymerization, the reaction can be monitored by observing the disappearance of the C=C or other characteristic monomer bands and the appearance of bands associated with the polyamide backbone. azom.com

Calorimetric Methods for Reaction Heat Profiling

Calorimetric methods are indispensable for the thermodynamic characterization of chemical reactions, providing crucial data on heat evolution, which is essential for process safety, optimization, and understanding reaction kinetics. In the context of this compound, calorimetric studies primarily focus on its role as an activator in the anionic polymerization of ε-caprolactam. Differential Scanning Calorimetry (DSC) is the most prominent technique employed for this purpose.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For the reaction systems involving this compound, DSC is extensively used to monitor the exothermic heat flow associated with the ring-opening polymerization of ε-caprolactam.

One of the main challenges in the calorimetric analysis of this system is the simultaneous occurrence of polymerization and crystallization, both of which are exothermic processes. uq.edu.au This overlap complicates the deconvolution of the respective heat contributions. Isothermal DSC measurements are often performed at various temperatures to study the kinetics of these simultaneous processes. researchgate.net

The anionic polymerization of ε-caprolactam, activated by N-benzoyl-ε-caprolactam, is a rapid process, and the heat evolution can be substantial. Adiabatic calorimetry has been used to determine the heat of reaction for the anionic polymerization of caprolactam, with reported values in the range of 134.5-137.3 J·g⁻¹. pku.edu.cn

The following table summarizes findings from a study on the anionic polymerization of ε-caprolactam, which is often activated by compounds like this compound.

| Parameter | Value | Reference |

|---|---|---|

| Reaction Heat (Adiabatic Method) | 134.5-137.3 J·g⁻¹ | pku.edu.cn |

| Activation Energy | 73.2-77.1 kJ·mol⁻¹ | pku.edu.cn |

| Pre-exponential Factor | 2.9×10¹¹-3.6×10¹¹ mol¹⁻ⁿ·s⁻¹ | pku.edu.cn |

| Reaction Order | Approximately First Order | pku.edu.cn |

It is important to note that while extensive calorimetric data is available for the polymerization of ε-caprolactam using various activators, including N-acyll-actams like this compound, specific calorimetric data for the formation reaction of this compound from benzoyl chloride and ε-caprolactam is not extensively reported in the available literature. The reaction of benzoyl chloride itself is known to be highly exothermic, particularly in the presence of protic solvents like water. researchgate.net

The heat flow curves obtained from DSC provide valuable insights into the reaction kinetics. The shape of the exotherm, the time to peak maximum, and the total area under the curve are all parameters that can be related to the rate and extent of the reaction. For instance, a sharper exotherm indicates a faster reaction rate. The influence of catalyst and activator concentrations, as well as temperature, on the reaction heat profile can be systematically studied using DSC.

Computational and Theoretical Investigations of Benzoyl Caprolactam Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and high-level ab initio methods, are utilized to probe the electronic structure and reactivity of benzoyl caprolactam. These calculations can reveal information about molecular orbitals, charge distribution, and potential reaction sites.

Density Functional Theory (DFT) Studies of Ground States

DFT is a widely used method for studying the electronic structure and properties of molecules in their ground state. Studies involving caprolactam derivatives, including those with benzoyl groups, have employed DFT to investigate molecular geometries, electronic stability, and chemical reactivity. For instance, DFT calculations using the B3LYP/3-21G level of theory have provided insights into the electronic structure, molecular stability, and chemical reactivity of terpolymers that may involve caprolactam-related structures. tandfonline.com Other DFT studies on caprolactam derivatives have utilized basis sets such as B3LYP/6-311G and B3LYP/LanL2DZ to calculate molecular orbitals, energy levels, and spectroscopic data. tandfonline.com The B3LYP/3-21G level of theory has also been used to generate molecular electrostatic potential (MEP) surfaces, which visualize charge distribution and help identify potential interaction sites. tandfonline.com

High-Level Ab Initio Calculations for Energetic Parameters

High-level ab initio methods, which are generally more computationally intensive than DFT but can provide higher accuracy for energetic parameters, have also been applied to systems involving caprolactam structures. For example, ab initio molecular orbital calculations using the G3(MP2)//B3LYP composite procedure have been employed to determine gas-phase standard enthalpies of formation for related cyclic compounds. researchgate.net Ab initio calculations, such as those applying the second-order Møller–Plesset perturbation theory (MP2), have been used to investigate interaction energies and the importance of electron correlations in systems containing structural elements found in caprolactam derivatives. researchgate.net Studies on the conformational analysis of ε-caprolactam have also utilized high-level methods like CCSD(T) with basis sets such as 6-311+G(d,p) to determine equilibrium geometries and thermodynamic properties of minimum energy conformers. researchgate.net

Conformational Analysis of this compound

The conformational flexibility of the seven-membered caprolactam ring, substituted with a benzoyl group, is a crucial aspect influencing its properties and reactivity. Computational methods are essential for exploring the potential energy surface and identifying stable conformers.

Identification of Stable Conformers and Energy Landscapes

Conformational analysis of caprolactam and its derivatives has been investigated using various computational approaches. Studies on ε-caprolactam have identified multiple conformers, and computational methods have been used to determine their equilibrium geometries and relative thermodynamic properties. researchgate.net For substituted caprolactams, the influence of substituents on ring conformation has been studied using techniques like X-ray crystallography and NMR spectroscopy, complemented by computational analysis. These studies indicate that caprolactams often adopt a chair-type conformation with a planar lactam group. rsc.org The presence of bulky substituents can influence the preference for axial or equatorial positions of other groups on the ring. rsc.org

Influence of Conformation on Reactivity

The conformation of a molecule can significantly impact its reactivity by affecting the accessibility of reactive sites and the energetics of transition states. While direct studies specifically detailing the influence of this compound conformation on its reactivity were not extensively found in the search results, related studies on caprolactam derivatives and other cyclic molecules highlight this principle. Conformational preferences can influence intermolecular interactions, such as hydrogen bonding, which play a role in crystal packing and potentially in reaction pathways. iucr.orgiucr.org Theoretical studies investigating reaction mechanisms often consider different conformers to determine the lowest energy pathway.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating reaction mechanisms and characterizing transition states involved in chemical transformations of this compound or in processes where it acts as a reactant or activator. This compound is known to act as an activator in the anionic ring-opening polymerization of caprolactam. core.ac.ukmdpi.comresearchgate.netresearchgate.net Modeling of this polymerization process involves understanding the initiation and propagation steps, which are influenced by the activator. mdpi.comrsc.org

The anionic ring-opening polymerization of lactams typically involves the initiation step where a lactamate anion is generated, followed by nucleophilic attack on the carbonyl group of an N-acylated lactam (the activator). mdpi.comrsc.org Propagation then occurs through repeated acylation of the lactam anion. mdpi.com Computational studies, often using DFT, can be employed to study the energetics of these steps, including the identification of transition states. For example, DFT calculations have been performed to elucidate reaction mechanisms via identifying plausible transition states in related activated peroxide bleaching systems involving lactam-based activators. researchgate.net While these studies may not focus directly on this compound itself, the methodologies are applicable to understanding its role as an activator. Modeling of polymerization kinetics also relies on understanding the underlying reaction mechanisms and the relative rates of initiation and propagation steps, which can be informed by computational studies. researchgate.nettandfonline.com

Computational Elucidation of AROP Pathways

Anionic Ring-Opening Polymerization (AROP) is a key method for synthesizing polyamides, including Nylon 6 from ε-caprolactam mdpi.comresearchgate.net. This compound derivatives can act as activators in this process mdpi.comrsc.orgresearchgate.net. Computational studies, such as those employing density functional theory (DFT), are valuable in elucidating the intricate pathways involved in AROP activated by compounds like benzoylated caprolactam. These studies can help understand the initiation and propagation steps, including the nucleophilic attack of the lactamate anion on the imide carbonyl group of the co-initiator or another lactam molecule mdpi.comrsc.org. While direct computational studies specifically detailing the AROP pathway of this compound itself are less commonly reported, studies on related N-acylated lactam activators provide a framework for understanding the computational approaches used mdpi.comrsc.org. For instance, computational studies have supported reaction mechanisms involving charged species in other related chemical processes nih.gov. The yield and efficiency of ε-caprolactam polymerization are influenced by the basicity of the generated carbene, which is affected by factors like ring size and electron-withdrawing effects of substituents rsc.org.

Theoretical Studies of this compound-Mediated Perhydrolysis

Perhydrolysis is a reaction where a compound reacts with a peroxy species, typically generating a peroxycarboxylic acid doi.orgresearchgate.netgoogle.comgoogle.com.nagoogleapis.com. This compound derivatives, particularly in the context of bleach activators, undergo perhydrolysis with hydrogen peroxide to form peroxybenzoic acid, a stronger oxidizing agent doi.orgresearchgate.netgoogle.comgoogle.com.nagoogleapis.com. Theoretical studies, often involving computational chemistry techniques, are employed to understand the mechanism of this perhydrolysis reaction. The process generally involves the nucleophilic attack of a perhydroxyl anion (HO₂⁻), generated from hydrogen peroxide under alkaline conditions, on the carbonyl group of the activator doi.orgrsc.orgresearchgate.netgoogle.comgoogle.com.na. DFT analysis has been used to clarify perhydrolysis pathways in similar systems, revealing which acyl carbon atoms are preferentially attacked based on factors like atomic charge doi.org. Theoretical studies can help in understanding the factors influencing the rate and efficiency of perhydrolysis, such as the nature of the leaving group on the activator google.com.na.

Prediction of Reactivity Parameters and Structure-Activity Relationships

Predicting the reactivity and understanding the relationship between the structure of this compound derivatives and their activity is crucial for designing more efficient compounds for specific applications.